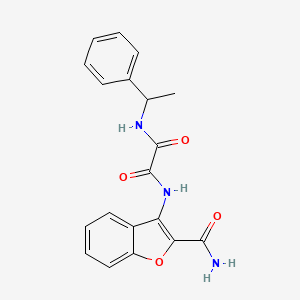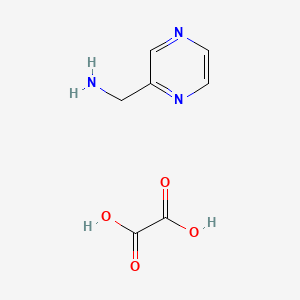![molecular formula C18H18FN3O4 B2957746 Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034476-33-8](/img/structure/B2957746.png)
Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound characterized by a complex molecular structure that incorporates a benzodioxole ring, a fluoropyrimidine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through multi-step organic synthesis. Common routes include:
Formation of the benzodioxole ring: : Typically synthesized through the condensation of catechol with methylene chloride under acidic conditions.
Introduction of the pyrrolidine moiety: : This can be performed via nucleophilic substitution reactions, where the pyrrolidine ring is introduced to an intermediate.
Formation of the fluoropyrimidine structure: : This involves the fluorination of a pyrimidine precursor using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: For large-scale production, these steps are often optimized for yield and efficiency. Key considerations include the selection of solvents, temperature control, and the use of catalysts to speed up reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can be facilitated using agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Involves polar solvents and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more simplified structures.
Scientific Research Applications
In Chemistry: Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block in organic synthesis, allowing researchers to create complex molecules for studying reaction mechanisms and developing new materials.
In Biology and Medicine: The compound’s structural features make it a candidate for drug discovery. Its ability to interact with biological molecules could lead to the development of novel pharmaceuticals aimed at treating various diseases, particularly those involving enzymatic pathways.
In Industry: In industrial applications, it may be used in the development of advanced polymers, coatings, and other materials requiring specific chemical resistances and properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites, thereby influencing biological pathways and altering biochemical processes.
Molecular Targets and Pathways:Enzymes: : Acts as an inhibitor or activator depending on the context.
Receptors: : May bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
Benzo[d][1,3]dioxol-5-yl derivatives: : Compounds with similar benzodioxole structures but varying substituents.
Pyrrolidin-1-yl methanone compounds: : Share the pyrrolidine core but differ in the attached functional groups.
Fluoropyrimidine analogs: : Compounds with structural similarities in the fluoropyrimidine moiety.
Uniqueness: What sets Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone apart is its unique combination of these three diverse structural motifs, which imbue it with distinctive chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-2-13-16(19)17(21-9-20-13)26-12-5-6-22(8-12)18(23)11-3-4-14-15(7-11)25-10-24-14/h3-4,7,9,12H,2,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJYLNQVLJPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2957679.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2957680.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

